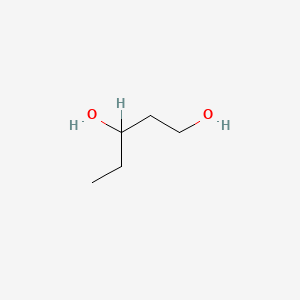

1,3-Pentanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPINZRYMFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953678 | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-67-2 | |

| Record name | 1,3-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentanediol (CAS No: 3174-67-2) is a diol, an organic compound containing two hydroxyl (-OH) groups.[1] Its structure, consisting of a five-carbon chain with hydroxyl groups at the first and third positions, allows for hydrogen bonding, which significantly influences its physical and chemical properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for their determination.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various fields, including its use as a monomer in polymer synthesis and its study in metabolic pathways.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | pentane-1,3-diol | [1][2] |

| CAS Number | 3174-67-2 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 104.15 g/mol | [1][2][5] |

| Canonical SMILES | CCC(CCO)O | [3] |

| InChI Key | RUOPINZRYMFPBF-UHFFFAOYSA-N | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless liquid | Ambient | [1][2] |

| Boiling Point | 217.00 to 218.00 °C | 760.00 mm Hg | [2] |

| 209.24 °C | (rough estimate) | [6] | |

| Melting Point | 50.86 °C | (estimate) | [3][6] |

| Density | 0.96600 to 0.97600 g/cm³ | @ 25.00 °C | [2] |

| 0.978 g/cm³ | [3] | ||

| Refractive Index | 1.43400 to 1.44400 | @ 20.00 °C | [2] |

| 1.4472 | [3][6] | ||

| Solubility | Soluble in water | 7.664e+004 mg/L @ 25 °C (est) | [2] |

| Vapor Pressure | 0.028000 mmHg | @ 25.00 °C (est) | [2] |

| Flash Point | 216.00 °F (102.22 °C) | TCC | [2] |

| 102.6 °C | [3] | ||

| logP (o/w) | -0.230 (est) | [2] | |

| 0.140 | Crippen Calculated | [7] |

Table 3: Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| Standard Gibbs free energy of formation (ΔfG°) | -284.86 | kJ/mol | [7] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -456.27 | kJ/mol | [7] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 13.36 | kJ/mol | [7] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 59.69 | kJ/mol | [7] |

| pKa | 14.83±0.20 | [3][6] |

Experimental Protocols

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid turns into a gas at a given pressure.

-

Apparatus : A small test tube, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or an aluminum block heater), and a stirring mechanism.

-

Procedure :

-

Place a small amount of this compound into the test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly in the heating apparatus.

-

Heat the apparatus gradually while stirring.

-

Observe the capillary tube. A stream of bubbles will emerge as the liquid heats up and the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.

-

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at room temperature, this method is applicable for its estimated melting point.

-

Apparatus : Capillary tubes, a melting point apparatus with a thermometer or digital temperature sensor, and a mortar and pestle.

-

Procedure :

-

If the sample is solid, finely powder it using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus : A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature bath.

-

Procedure :

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Solubility

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

-

Apparatus : Test tubes, a vortex mixer, and a set of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether).

-

Procedure :

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.

-

Add a measured volume of the solvent (e.g., 3 mL) in portions, shaking or vortexing after each addition.

-

Observe whether the diol dissolves completely to form a homogeneous solution.

-

If soluble in water, the pH of the resulting solution can be tested with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.

-

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and assess the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the presence of functional groups, such as the characteristic broad O-H stretch of the hydroxyl groups and the C-O stretching vibrations.

-

Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

-

Gas Chromatography (GC) : Used to determine the purity of the sample by separating it from any volatile impurities. The retention time is characteristic of the compound under specific conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. scribd.com [scribd.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Structure of 1,3-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1,3-Pentanediol (CAS No: 3174-67-2).[1][2] This aliphatic acyclic diol, with the molecular formula C₅H₁₂O₂, is a valuable building block in various chemical syntheses.[1] This document details its physicochemical properties, provides predicted spectroscopic data, outlines a detailed experimental protocol for its synthesis via the reduction of a β-keto ester, and describes a standard purification method. Furthermore, this guide includes mandatory visualizations of the synthetic and purification workflows, adhering to specified formatting guidelines for clarity and utility in a research and development setting.

Chemical Structure and Properties

This compound is a five-carbon chain containing two hydroxyl (-OH) functional groups located at the first and third positions.[1] One of these hydroxyl groups is attached to a primary carbon, while the other is on a secondary carbon, classifying it as both a primary and a secondary alcohol.[1][3] This structural arrangement allows for hydrogen bonding, which influences its physical and chemical properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | pentane-1,3-diol | [4] |

| Molecular Formula | C₅H₁₂O₂ | [1][4] |

| Molecular Weight | 104.15 g/mol | [1][4] |

| CAS Number | 3174-67-2 | [1][4] |

| Appearance | Colorless, clear, viscous liquid (estimated) | [5] |

| Boiling Point | 217.00 to 218.00 °C @ 760.00 mm Hg | [5] |

| Specific Gravity | 0.96600 to 0.97600 @ 25.00 °C | [5] |

| Refractive Index | 1.43400 to 1.44400 @ 20.00 °C | [5] |

| Flash Point | 102.22 °C (216.00 °F) TCC | [5] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of 1,3-diols is the reduction of β-keto esters. The following section details the experimental protocol for the synthesis of this compound from ethyl 3-oxopentanoate (B1256331) using sodium borohydride (B1222165) as the reducing agent.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 3-oxopentanoate

Materials:

-

Ethyl 3-oxopentanoate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Dilute Hydrochloric Acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-oxopentanoate (0.1 mol) in 100 mL of ethanol. Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

-

Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound obtained from the synthesis can be purified by vacuum distillation to obtain a high-purity product.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum adapter)

-

Vacuum source (vacuum pump or water aspirator)

-

Heating mantle

-

Stir bar or boiling chips

-

Manometer (optional, for pressure monitoring)

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

-

Sample Preparation: Place the crude this compound into the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.

-

Initiate Vacuum: Connect the apparatus to the vacuum source and gradually reduce the pressure.

-

Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound will be significantly lower than its atmospheric boiling point. For example, at a reduced pressure, the boiling point will be lower than 217-218 °C.[5]

-

Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity |

| 3.82 | m |

| 3.63 | m |

| 1.63 | m |

| 1.45 | m |

| 0.91 | t |

(Predicted by the Human Metabolome Database)

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) |

| 70.4 |

| 61.0 |

| 40.0 |

| 29.8 |

| 10.2 |

(Predicted by the Human Metabolome Database)

Predicted Mass Spectrum (GC-MS)

A predicted GC-MS spectrum for non-derivatized this compound shows a fragmentation pattern characteristic of a small diol.

(Predicted by the Human Metabolome Database)

Safety Information

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

Diols such as this compound are versatile intermediates in organic synthesis. They can serve as building blocks for the creation of more complex molecules, including active pharmaceutical ingredients (APIs). The two hydroxyl groups provide reactive sites for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups and the construction of various molecular scaffolds.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and purification of this compound. The provided experimental protocols offer a practical starting point for researchers. While experimental spectroscopic data is not widely available, the predicted data serves as a useful reference for characterization. The workflows and compiled data are intended to support the work of scientists and professionals in drug development and other research fields where this versatile diol may be of interest.

References

An In-Depth Technical Guide to the Safety and Handling of 1,3-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 1,3-Pentanediol (CAS No. 3174-67-2), a flammable liquid and irritant. The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless, clear, viscous liquid (estimated) | [1] |

| Boiling Point | 217-218 °C at 760 mmHg | [1] |

| Flash Point | 102.22 °C (216.00 °F) Tagliabue Closed Cup | [1] |

| Specific Gravity | 0.966 - 0.976 @ 25 °C | [1] |

| Vapor Pressure | 0.028 mmHg @ 25 °C (estimated) | [1] |

| Water Solubility | 7.664 x 10⁴ mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | -0.230 (estimated) | [1] |

Toxicological Data

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] The available quantitative toxicological data is summarized in Table 2.

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 20,000 mg/kg | [1] |

| Skin Irritation | Not specified | Dermal | Causes skin irritation (GHS Category 2) | [2] |

| Eye Irritation | Not specified | Ocular | Causes serious eye irritation (GHS Category 2A) | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Not specified | Inhalation | May cause respiratory irritation (GHS Category 3) | [2] |

| Dermal Toxicity | Not determined | Dermal | Not determined | [1] |

| Inhalation Toxicity | Not determined | Inhalation | Not determined | [1] |

Hazard Identification and Risk Management

A systematic approach to hazard identification, risk assessment, and the implementation of control measures is crucial when working with this compound. The logical relationship between these steps is illustrated in the following diagram.

References

Spectroscopic Profile of 1,3-Pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Pentanediol, a diol of interest in various chemical and pharmaceutical research contexts. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information is structured to be a practical resource for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound (C₅H₁₂O₂), both ¹H and ¹³C NMR provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy

Predicted ¹H NMR data for this compound suggests a spectrum consistent with its structure, featuring signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | ~3.7 | Triplet | 2H |

| H2 | ~1.7 | Multiplet | 2H |

| H3 | ~3.8 | Multiplet | 1H |

| H4 | ~1.5 | Multiplet | 2H |

| H5 | ~0.9 | Triplet | 3H |

| OH | Variable | Singlet (broad) | 2H |

Note: Predicted data is based on computational models and may vary from experimental results. The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (ppm) |

| C1 | ~62 |

| C2 | ~42 |

| C3 | ~70 |

| C4 | ~30 |

| C5 | ~10 |

Note: Predicted data is based on computational models and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a diol like this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and can affect the chemical shifts, particularly of the hydroxyl protons.

-

Filtration: Filter the sample solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H NMR experiment is run, followed by a ¹³C NMR experiment. For ¹³C NMR, a larger sample concentration or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching vibration, indicative of hydrogen bonding |

| C-H (alkane) | 2850 - 3000 | Medium to Strong | Stretching vibration |

| C-O (alcohol) | 1000 - 1260 | Strong | Stretching vibration |

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

The NIST WebBook provides a Kovats retention index of 847 for this compound on a non-polar column, which is a standardized measure of the retention time in gas chromatography.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - H₂O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 57 | High | [C₃H₅O]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: This fragmentation pattern is predicted and may vary based on the ionization method and energy.

Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum for each component as it elutes from the GC.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for obtaining and interpreting spectroscopic data.

References

Conformational Landscape of 1,3-Pentanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentanediol is a versatile chiral building block in organic synthesis, and its conformational preferences play a crucial role in determining the stereochemical outcome of reactions and its interactions in biological systems. This technical guide provides a comprehensive overview of the conformational analysis of this compound, drawing upon established experimental and computational methodologies. While direct, in-depth studies on this compound are limited, this guide extrapolates from the well-documented conformational behavior of analogous 1,3-diols to present a predictive and practical framework. This includes a summary of expected key conformational parameters, detailed experimental protocols for researchers wishing to conduct their own analyses, and visualizations of the conformational relationships.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules like this compound, this structure is not static but exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is paramount for applications in stereoselective synthesis and drug design. The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds, which significantly influences its conformational landscape. This guide will explore the key dihedral angles that define the shape of this compound and the energetic factors that govern the population of its various conformational states.

Conformational Isomers of this compound

The conformational space of this compound is primarily defined by the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The key dihedral angles are O1-C1-C2-C3, C1-C2-C3-C4, and C2-C3-C4-C5. Additionally, the orientation of the hydroxyl protons (H-O1 and H-O3) contributes to the overall conformational profile.

The notation for the carbon backbone is typically described using gauche (g, approximately ±60°) and anti (a, approximately 180°) descriptors for the C1-C2-C3-C4 and C2-C3-C4-C5 dihedral angles. The orientation of the hydroxyl groups relative to the carbon backbone can also be described as gauche or anti.

Based on studies of analogous 1,3-diols, the most stable conformers of this compound are expected to be those that can form an intramolecular hydrogen bond between the two hydroxyl groups. This typically occurs in gauche arrangements of the O-C-C-C-O fragment, leading to a pseudo-six-membered ring structure.

Quantitative Conformational Data (Predictive)

Table 1: Predicted Relative Energies and Dihedral Angles of Key this compound Conformers

| Conformer | O1-C1-C2-C3 (°) | C1-C2-C3-C4 (°) | C2-C3-C4-C5 (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| gg-a (H-bonded) | 60 | 60 | 180 | 0.00 | Yes |

| ga-a | 60 | 180 | 180 | 1.5 - 2.5 | No |

| ag-g | 180 | 60 | 60 | 1.8 - 2.8 | No |

| aa-a (Extended) | 180 | 180 | 180 | 2.0 - 3.0 | No |

Note: These are estimated values based on computational studies of similar 1,3-diols. Actual values for this compound may vary.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[1] The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at 400 MHz or higher. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of conformational exchange.

-

Data Analysis: The vicinal coupling constants between protons on C1, C2, C3, and C4 are carefully measured. These experimental coupling constants represent a population-weighted average of the coupling constants for each conformer. By using theoretically calculated coupling constants for each stable conformation, the relative populations of the conformers in solution can be determined.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy, particularly in the O-H stretching region (3200-3600 cm⁻¹), can provide evidence for intramolecular hydrogen bonding.

-

Sample Preparation: For solution-state analysis, a dilute solution (e.g., 0.005 M) of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) is prepared. For gas-phase or matrix-isolation studies, the sample is vaporized or co-deposited with an inert gas onto a cold window.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The presence of a sharp, lower-frequency band in the O-H stretching region is indicative of an intramolecularly hydrogen-bonded hydroxyl group, while a broader, higher-frequency band corresponds to the "free" hydroxyl group. The relative areas of these bands can provide an estimate of the equilibrium constant between hydrogen-bonded and non-hydrogen-bonded conformers.

Computational Chemistry Protocols

Computational chemistry provides detailed information on the geometries, energies, and vibrational frequencies of different conformers.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS) followed by higher-level quantum mechanical calculations.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Møller-Plesset perturbation theory (MP2).

-

Calculation of Spectroscopic Parameters: NMR coupling constants and IR vibrational frequencies for each optimized conformer can be calculated to aid in the interpretation of experimental spectra.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational relationships in this compound.

The diagram above illustrates that the gauche-gauche conformation of the carbon backbone is most conducive to the formation of a stabilizing intramolecular hydrogen bond.

This workflow outlines the typical steps involved in a computational study of the conformational preferences of this compound, culminating in a comparison with experimental data for validation.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that can be effectively addressed through a synergistic application of experimental NMR and IR spectroscopy and high-level computational chemistry. Although a dedicated, comprehensive study on this specific molecule is yet to be published, the principles and methodologies established for analogous 1,3-diols provide a robust framework for predicting and understanding its conformational behavior. The prevalence of intramolecularly hydrogen-bonded conformers, particularly those with a gauche-gauche arrangement of the carbon backbone, is expected to be a dominant feature of its conformational landscape. This guide provides the necessary theoretical background and practical protocols for researchers to delve into the conformational intricacies of this compound and its derivatives, paving the way for more informed applications in synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentanediol, a chiral diol with the chemical formula C₅H₁₂O₂, possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-1,3-Pentanediol and (S)-1,3-Pentanediol.[1] The distinct spatial arrangement of these stereoisomers can lead to different biological activities, making their separation and characterization crucial for applications in pharmaceutical and chemical industries. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, resolution, and physicochemical properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Stereochemistry of this compound

The presence of a chiral center at the third carbon atom in the pentane (B18724) chain results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Synthesis of Racemic this compound

Racemic this compound can be synthesized through the reduction of 1-hydroxy-3-pentanone.

Experimental Protocol: Reduction of 1-hydroxy-3-pentanone

Materials:

-

1-hydroxy-3-pentanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-hydroxy-3-pentanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude racemic this compound.

-

Purify the crude product by vacuum distillation.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved through several methods, including the formation of diastereomeric derivatives and chiral chromatography.

Diastereomeric Salt Formation with Tartaric Acid

This method involves the reaction of the racemic diol with a chiral resolving agent, such as tartaric acid, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization due to their different solubilities.[2][3][4]

Materials:

-

Racemic this compound

-

(+)-(2R,3R)-Tartaric acid

-

Methanol

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask

-

Reflux condenser

-

Büchner funnel

-

Separatory funnel

Procedure:

-

Esterification: In an Erlenmeyer flask, dissolve racemic this compound and an equimolar amount of (+)-(2R,3R)-tartaric acid in methanol. Heat the mixture to reflux for 4 hours.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric ester.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.

-

Hydrolysis and Extraction:

-

Solid Diastereomer: Suspend the collected crystals in a 1 M NaOH solution and stir until the ester is completely hydrolyzed. Extract the liberated enantiomerically enriched this compound with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filtrate: Treat the filtrate similarly with 1 M NaOH to hydrolyze the dissolved diastereomer and extract the other enantiomerically enriched this compound.

-

-

Purification: Remove the solvent from both extracts under reduced pressure and purify the individual enantiomers by vacuum distillation.

-

Analysis: Determine the enantiomeric excess (ee) of each fraction using chiral gas chromatography or by measuring the specific rotation.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can be used for the analytical and preparative separation of this compound enantiomers.[5][6]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (S)-1,3-Pentanediol (Computed) | (R)-1,3-Pentanediol (Expected) |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol [1][7] | 104.15 g/mol [8] | 104.15 g/mol |

| Boiling Point | 224-225 °C at 760 mmHg | - | 224-225 °C |

| Density | 0.985 g/cm³ | - | 0.985 g/cm³ |

| Specific Rotation [α]D | 0° | Value not available | Opposite sign to (S)-enantiomer |

| CAS Number | 3174-67-2[1][7] | 136360-12-6 | 136360-11-5 |

Spectroscopic Data

The ¹H and ¹³C NMR spectra of the enantiomers are identical. The following table provides the expected chemical shifts for this compound.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | t | 3H | -CH₃ | |

| ~1.4-1.6 | m | 2H | -CH₂-CH₃ | |

| ~1.7-1.8 | m | 2H | -CH(OH)-CH₂-CH₂OH | |

| ~3.7-3.8 | t | 2H | -CH₂OH | |

| ~3.9-4.0 | m | 1H | -CH(OH)- | |

| Variable | br s | 2H | -OH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~10 | -CH₃ | |||

| ~30 | -CH₂-CH₃ | |||

| ~40 | -CH(OH)-CH₂-CH₂OH | |||

| ~60 | -CH₂OH | |||

| ~70 | -CH(OH)- |

Applications in Drug Development

Chiral 1,3-diols are important building blocks in the synthesis of various biologically active molecules and pharmaceuticals. Their stereochemistry is often critical for the desired pharmacological effect. While specific examples for this compound are not extensively documented, chiral 1,3-diols in general are key intermediates in the synthesis of:

-

Statins: Drugs used to lower cholesterol.

-

Macrolide antibiotics: A class of antibiotics that includes erythromycin (B1671065) and azithromycin.

-

Antiviral agents: For example, in the synthesis of nucleoside analogues.

The ability to synthesize or isolate specific stereoisomers of this compound opens up possibilities for their use as chiral synthons in the development of new drug candidates with improved efficacy and reduced side effects.

Logical Relationships in Stereoisomer Analysis

The process of analyzing the stereoisomers of this compound involves a logical progression from the racemic mixture to the isolated and characterized enantiomers.

Conclusion

This technical guide has detailed the stereoisomeric nature of this compound, providing insights into its synthesis and chiral resolution. The presented experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The ability to obtain enantiomerically pure forms of this compound is a critical step towards leveraging their potential as chiral building blocks for novel therapeutic agents. Further research into the specific biological activities of the individual enantiomers is warranted to fully explore their pharmaceutical applications.

References

- 1. This compound | 3174-67-2 | Benchchem [benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gcms.cz [gcms.cz]

- 6. agilent.com [agilent.com]

- 7. This compound | C5H12O2 | CID 151085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3S)-pentane-1,3-diol | C5H12O2 | CID 54286648 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3-Pentanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1,3-Pentanediol in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a qualitative solubility overview, and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

This compound is a diol, an organic compound containing two hydroxyl (-OH) groups. Its structure, featuring a five-carbon chain, allows it to act as both a hydrogen bond donor and acceptor. This characteristic is a primary determinant of its solubility profile. As a relatively small molecule with polar functional groups, it is anticipated to be soluble in polar solvents.

| Property | Value |

| IUPAC Name | Pentane-1,3-diol |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents. The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents. For short-chain diols, solubility in water and other polar solvents is generally high, while it decreases as the length of the carbon chain increases.

The following table provides a qualitative prediction of this compound's solubility. Researchers can use this as a starting point and populate the quantitative columns with their experimentally determined data.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Methanol | Polar Protic | Miscible | User-determined | User-determined |

| Ethanol | Polar Protic | Miscible | User-determined | User-determined |

| Acetone | Polar Aprotic | Soluble | User-determined | User-determined |

| Ethyl Acetate | Polar Aprotic | Soluble | User-determined | User-determined |

| Dichloromethane | Polar Aprotic | Moderately Soluble | User-determined | User-determined |

| Toluene | Nonpolar | Sparingly Soluble | User-determined | User-determined |

| Hexane | Nonpolar | Insoluble | User-determined | User-determined |

| Diethyl Ether | Slightly Polar | Moderately Soluble | User-determined | User-determined |

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a liquid solute, like this compound, in an organic solvent. This method is based on the principle of reaching equilibrium between the solute and the solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Pipettes or syringes for accurate volume measurement

-

Thermostatically controlled shaker or agitator

-

Centrifuge (optional)

-

Syringe filters (0.45 µm)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent to a series of glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. This is to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solvent is no longer changing.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow any undissolved solute to separate. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.

-

Quantification: Analyze the filtered sample using a pre-validated analytical method, such as GC or HPLC, to determine the concentration of this compound.

-

Data Reporting: Express the solubility in standard units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound's solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

The Challenge of Synthesizing 1,3-Pentanediol from Renewable Resources

An In-Depth Technical Guide to the Synthesis of 1,3-Pentanediol and its Isomers from Renewable Resources

Foreword

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. In the chemical industry, this involves developing sustainable pathways to produce platform chemicals and value-added products from biomass. Diols, such as pentanediols, are important monomers for the synthesis of polyesters and polyurethanes. While significant research has been dedicated to the production of various pentanediol (B8720305) isomers from renewable feedstocks, the direct synthesis of this compound from biomass remains a largely unexplored area. This technical guide provides a comprehensive overview of the current state of research, addressing the scarcity of information on this compound while offering a thorough examination of the well-established synthesis routes for its isomers—1,2-, 1,4-, and 1,5-pentanediol (B104693)—from the key renewable platform chemical, furfural (B47365). Additionally, this guide briefly discusses the successful biotechnological production of 1,3-propanediol (B51772) as a model for bio-based diol synthesis.

Current scientific literature lacks well-documented and efficient methods for the direct synthesis of this compound from renewable biomass. While general routes to diols, such as the hydrogenation of dicarboxylic acids, are known, the logical C5 precursor, glutaric acid, overwhelmingly yields 1,5-pentanediol upon hydrogenation. This indicates that specific catalytic systems for the selective production of the 1,3-isomer are yet to be developed.

A Theoretical Chemo-Catalytic Pathway to this compound

A plausible, albeit theoretical, multi-step pathway to this compound can be conceptualized from smaller, potentially bio-based aldehydes. This proposed route involves an aldol (B89426) condensation followed by hydrogenation.

Step 1: Aldol Condensation. The key precursor to this compound would be 3-hydroxypentanal. This intermediate can be theoretically synthesized via a crossed aldol condensation of propanal and acetaldehyde (B116499). Both propanal and acetaldehyde can be derived from renewable resources; for instance, acetaldehyde is produced from the oxidation of bio-ethanol, and propanal can be potentially obtained from the hydroformylation of ethylene (B1197577) derived from bio-ethanol dehydration, or the hydrogenolysis of sugars, though these routes are not yet commercially established for propanal production.

Step 2: Hydrogenation. The resulting 3-hydroxypentanal can then be catalytically hydrogenated to yield this compound. This step is analogous to the well-established hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol.[1][2][3]

Below is a conceptual diagram of this theoretical pathway.

It is crucial to emphasize that this pathway is speculative and requires significant research to establish its feasibility, particularly in terms of catalyst development, reaction optimization, and the sustainable sourcing of the aldehyde precursors.

Established Synthesis of Pentanediol Isomers from Renewable Furfural

In contrast to this compound, the synthesis of 1,2-, 1,4-, and 1,5-pentanediol from renewable resources is well-documented. The primary feedstock for these diols is furfural, a platform chemical derived from the dehydration of C5 sugars (e.g., xylose) found in lignocellulosic biomass such as corn cobs and bagasse.

Synthesis of 1,2-Pentanediol (B41858)

1,2-Pentanediol (1,2-PeD) is typically synthesized from furfural via a series of hydrogenation and hydrogenolysis steps. The reaction often proceeds through furfuryl alcohol as a key intermediate.

The conversion of furfural to 1,2-PeD generally involves the hydrogenation of the aldehyde group to form furfuryl alcohol, followed by the hydrogenolysis of the furan (B31954) ring.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Furfural Conversion (%) | 1,2-PeD Yield (%) | Reference |

| 5Pt0.5Y/MgO | 200 | 2 | Water | 98.1 | 68.9 | [4] |

| CuMgAlO | 140 | 6 | Water | >80 | 55.2 | [5] |

Synthesis of 5Pt0.5Y/MgO catalyst and subsequent hydrogenation of furfuryl alcohol:

-

Catalyst Preparation: A series of MgO-supported Pt-Y bimetallic catalysts are prepared by an impregnation method. The support, MgO, is impregnated with an aqueous solution of H₂PtCl₆·6H₂O and Y(NO₃)₃·6H₂O. The mixture is then dried and calcined.

-

Hydrogenation Reaction: In a typical experiment, the catalyst is placed in a batch reactor with furfuryl alcohol and water as the solvent. The reactor is purged with H₂ and then pressurized to the desired pressure. The reaction is carried out at 200°C with stirring for 10 hours.

-

Product Analysis: After the reaction, the products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).

Synthesis of 1,4-Pentanediol (B150768)

The synthesis of 1,4-pentanediol (1,4-PeD) from furfural is a more complex process that can proceed through different intermediates depending on the catalyst and reaction conditions. One common route involves the formation of 2-methylfuran.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Furfural Conversion (%) | 1,4-PeD Yield (%) | Reference |

| Bulk Ni₃Sn₂ alloy | 160 | 3 | Ethanol/H₂O | ~100 | 87 | [6] |

| Ru-Re/C | 140 | - | Water | 100 | 82 | [7] |

Synthesis of bulk Ni₃Sn₂ alloy catalyst and one-pot conversion of furfural to 1,4-PeD:

-

Catalyst Preparation: The bulk Ni₃Sn₂ alloy catalyst is synthesized by a hydrothermal method. Aqueous solutions of NiCl₂·6H₂O and SnCl₄·5H₂O are mixed, and the pH is adjusted. The mixture is then subjected to hydrothermal treatment, followed by filtration, washing, drying, and reduction under a H₂ atmosphere.

-

One-pot Reaction: The catalyst, furfural, and an ethanol/water solvent mixture are loaded into a high-pressure autoclave. The reactor is purged and pressurized with H₂, and the reaction is carried out at 160°C for 12 hours with stirring.

-

Product Analysis: The final products are identified and quantified using gas chromatography-mass spectrometry (GC-MS) and gas chromatography (GC).

Synthesis of 1,5-Pentanediol

The production of 1,5-pentanediol (1,5-PeD) from furfural typically proceeds via tetrahydrofurfuryl alcohol (THFA), which is formed by the complete hydrogenation of the furan ring and the aldehyde group of furfural.

A common pathway involves the hydrogenation of furfural to THFA, followed by the hydrogenolysis of the C-O bond in the tetrahydrofuran (B95107) ring.

An alternative, more recent pathway involves the dehydration of THFA to dihydropyran (DHP), followed by hydration and subsequent hydrogenation.[2][8]

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Substrate | 1,5-PeD Yield (%) | Reference |

| Rh-ReOₓ/SiO₂ | - | - | - | THFA | High Yield | [9] |

| Ru/C | - | - | Water | 2-Hydroxytetrahydropyran | 97 | [10] |

| CuMgAlO | 140 | 6 | Water | Furfural | 28.5 | [5] |

Three-step synthesis of 1,5-PeD from THFA via DHP intermediate:

-

Dehydration of THFA to DHP: THFA is passed over a γ-Al₂O₃ catalyst in a vapor-phase reactor at 375°C. The DHP product is collected by condensation.

-

Hydration of DHP: DHP is mixed with deionized water (e.g., 20 wt%) in a batch reactor and heated to 100-130°C. This step can be performed without a catalyst.

-

Hydrogenation to 1,5-PeD: The aqueous solution of 2-hydroxytetrahydropyran is fed into a continuous flow reactor packed with a supported Ru catalyst (e.g., Ru/C) at 120°C and under H₂ pressure.

-

Product Analysis: The yield of 1,5-PeD is determined by GC analysis.

Biotechnological Production of 1,3-Propanediol: A Case Study

The microbial fermentation of renewable feedstocks to produce diols is a commercially viable alternative to chemical synthesis. A prime example is the production of 1,3-propanediol (1,3-PDO) from glycerol (B35011), a byproduct of biodiesel production.[10][11][12]

Metabolic Pathway

The biosynthesis of 1,3-PDO from glycerol in microorganisms like Clostridium butyricum and genetically engineered E. coli involves a two-step enzymatic conversion.

This biotechnological route offers high selectivity and operates under mild conditions, making it an environmentally friendly process. The success of 1,3-PDO production serves as an inspiration for the development of biocatalytic routes to other diols, including the currently elusive this compound.

Conclusion and Future Outlook

The synthesis of pentanediols from renewable resources is a vibrant area of research with significant progress made in the production of 1,2-, 1,4-, and 1,5-pentanediol from furfural. This guide has provided a detailed overview of the established chemo-catalytic pathways, including quantitative data and experimental protocols, for these isomers.

However, the direct synthesis of this compound from renewable feedstocks remains a critical knowledge gap. The theoretical pathway presented herein, based on the aldol condensation of smaller bio-derived aldehydes, offers a starting point for future research. The development of efficient and selective catalysts for this proposed route, as well as the exploration of novel biocatalytic pathways, are promising avenues for investigation.

For researchers, scientists, and drug development professionals, the pursuit of a sustainable synthesis for this compound represents a challenging yet potentially rewarding endeavor. Success in this area would not only provide a green route to a valuable chemical but also contribute to the broader goal of a circular and sustainable chemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Xylans are a valuable alternative resource: production of D-xylose, D-lyxose and furfural under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020009493A1 - Catalyst for preparing 1,2-pentanediol and method for preparing 1,2-pentanediol by using same - Google Patents [patents.google.com]

- 6. Rational design for the fabrication of bulk Ni3Sn2 alloy catalysts for the synthesis of 1,4-pentanediol from biomass-derived furfural without acidic co-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic production of 1,4-pentanediol from lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00180J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Xylan supplement improves 1,3-propanediol fermentation by Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 1,3-Pentanediol

An In-depth Technical Guide on the Discovery and History of 1,3-Pentanediol

Introduction

The history of this compound is not marked by a singular moment of discovery by an individual researcher, but is rather intrinsically linked to the development of synthetic methodologies for 1,3-diols in the early 20th century. The advent of the Prins reaction in 1919 laid the foundational chemical principles that would enable the synthesis of a wide array of 1,3-diol structures, including this compound. This guide delves into the historical context of its synthesis, details key experimental protocols, and presents its physicochemical properties for the modern researcher.

The Prins Reaction: A Gateway to 1,3-Diols

The cornerstone of 1,3-diol synthesis is the Prins reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919.[1] This acid-catalyzed reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[1] While Prins' initial work in 1919 focused on reactants like styrene (B11656) and pinene, the reaction's broader applicability to various olefins and aldehydes paved the way for the synthesis of numerous diols.[1][2] The reaction did not garner significant attention until 1937, after which it became a valuable tool in organic synthesis.[1]

The general mechanism of the Prins reaction for the synthesis of a 1,3-diol proceeds via the protonation of the aldehyde, followed by an electrophilic attack on the alkene to form a carbocation intermediate. This intermediate is then trapped by water to yield the 1,3-diol.[1]

Early Synthesis of this compound via the Prins Reaction

While a specific first synthesis of this compound is not prominently documented, it was likely first prepared as a straightforward application of the Prins reaction using propene and formaldehyde (B43269). The conditions for such a reaction would have been analogous to those used for other simple 1,3-diols.

Experimental Protocol: Synthesis of this compound via the Prins Reaction (Representative)

This protocol is representative of the general conditions for a Prins reaction to produce a simple 1,3-diol and is based on established principles of the reaction.

Materials:

-

Propene

-

Formaldehyde (as formalin solution, typically 37% in water)

-

Sulfuric acid (concentrated)

-

Sodium carbonate (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A solution of aqueous formaldehyde is cooled in an ice bath in a pressure-resistant vessel equipped with a stirrer and a gas inlet.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the cooled formaldehyde solution.

-

Liquefied propene is then carefully introduced into the reaction vessel under pressure.

-

The reaction mixture is stirred vigorously at a controlled temperature (typically between 0 and 25 °C) for several hours. The pressure is monitored throughout the reaction.

-

After the reaction is complete, the excess propene is carefully vented.

-

The acidic reaction mixture is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is neutral.

-

The aqueous solution is then extracted several times with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Alternative Synthesis Routes

With advances in catalysis, alternative and more efficient routes to this compound have been developed. One such method involves the hydrogenation of a cyclic carbonate, 4-ethyl-1,3-dioxan-2-one.

Experimental Protocol: Synthesis of this compound via Hydrogenation of 4-ethyl-1,3-dioxan-2-one

This method provides a high-yield synthesis of this compound.[3]

Materials:

-

4-ethyl-1,3-dioxan-2-one

-

[carbonylchlorohydrido{bis[2-(diphenylphosphinomethyl)ethyl]amino}ethylamino] ruthenium(II) (catalyst)

-

Potassium tert-butylate (co-catalyst)

-

Hydrogen gas

-

Tetrahydrofuran (solvent)

Procedure:

-

In an autoclave, 4-ethyl-1,3-dioxan-2-one is dissolved in tetrahydrofuran.

-

The ruthenium catalyst and potassium tert-butylate are added to the solution.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is heated to 140 °C under a hydrogen pressure of 38002.6 Torr (approximately 5 bar).

-

The reaction is maintained at this temperature and pressure with stirring for 10 hours.

-

After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [3][4] |

| Molecular Weight | 104.15 g/mol | [3][4] |

| Appearance | Colorless, clear, viscous liquid (estimated) | [5] |

| Boiling Point | 217.8 °C at 760 mmHg | [3] |

| 209.24 °C (rough estimate) | [4] | |

| Melting Point | 50.86 °C (estimate) | [3][4] |

| Density | 0.978 g/cm³ | [3] |

| 0.9863 g/cm³ | [4] | |

| Refractive Index | 1.4472 | [3][4] |

| Flash Point | 102.6 °C | [3] |

| Vapor Pressure | 0.0278 mmHg at 25 °C | [3] |

| Water Solubility | 7.664e+004 mg/L at 25 °C (estimated) | [5] |

Historical Development and Applications

Following its likely initial synthesis in the early to mid-20th century, this compound would have been primarily a laboratory chemical. Its development into a more widely used compound is tied to the growth of the chemical industry and the increasing demand for specialized diols. Today, this compound and its derivatives are used in various applications, including as monomers for the synthesis of polymers, in the study of metabolic pathways, and potentially in the formulation of personal care products. The investigation of its properties and applications is an ongoing area of research.

References

Unlocking the Potential of 1,3-Pentanediol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Pentanediol (CAS: 3174-67-2), a five-carbon diol, represents a largely untapped resource within the chemical and biomedical research landscape. While its isomers and related compounds have found diverse applications, this compound remains understudied, presenting a unique opportunity for novel discoveries in material science, cosmetics, and drug development. This technical guide consolidates the current knowledge on this compound and outlines promising avenues for future research. By providing a comprehensive overview of its properties, potential synthesis routes, and unexplored applications, this document aims to serve as a foundational resource for scientists seeking to innovate with this versatile molecule.

Introduction to this compound

This compound is an aliphatic acyclic diol with the chemical formula C₅H₁₂O₂.[1] Its structure, featuring hydroxyl groups at the first and third positions of a five-carbon chain, allows for hydrogen bonding, which influences its solubility and reactivity.[1] It is a colorless liquid soluble in water and other organic solvents.[1][2] The presence of both a primary and a secondary alcohol group suggests a rich and varied chemistry, ripe for exploration. While related short-chain diols like 1,3-propanediol (B51772) and 1,3-butanediol (B41344) have established roles in various industries, this compound's potential remains to be fully elucidated.

Physicochemical and Toxicological Profile

A summary of the known quantitative data for this compound is presented below. The limited toxicological information highlights a significant gap in our understanding of its safety profile, which is a critical area for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | pentane-1,3-diol | [3][4] |

| Molecular Formula | C₅H₁₂O₂ | [1][3][4] |

| Molecular Weight | 104.15 g/mol | [1][3][4] |

| CAS Number | 3174-67-2 | [3][4] |

| Physical State | Colorless clear viscous liquid | [2] |

| Boiling Point | 217.00 to 218.00 °C @ 760.00 mm Hg | [2] |

| Specific Gravity | 0.96600 to 0.97600 @ 25.00 °C | [2] |

| Refractive Index | 1.43400 to 1.44400 @ 20.00 °C | [2] |

| Flash Point | 102.22 °C (216.00 °F) | [2] |

| Water Solubility | 7.664 x 10⁴ mg/L @ 25 °C (est.) | [2] |

| logP (o/w) | -0.230 (est.) | [2] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 20,000 mg/kg | [2] |

Potential Research Areas

The unique structure of this compound suggests several promising research avenues.

Polymer Chemistry and Material Science

The di-functional nature of this compound makes it an excellent candidate as a monomer for step-growth polymerization.

-

Polyester Synthesis: Investigation into the synthesis of polyesters and co-polyesters using this compound could yield novel biodegradable polymers with unique thermal and mechanical properties.[5][6] The asymmetric nature of the diol may lead to amorphous polymers with low glass transition temperatures.[4]

-

Polyurethane Production: As a chain extender or polyol, this compound could be incorporated into polyurethane resins for coatings, adhesives, and elastomers, potentially imparting enhanced flexibility and durability.

-

Plasticizer Potential: Analogous to its derivatives, this compound could be explored as a non-toxic, biodegradable plasticizer for polymers like PVC, potentially replacing phthalate-based plasticizers.[7]

Caption: Workflow for Polymer Synthesis and Characterization.

Cosmetics and Personal Care

Drawing parallels with 1,3-propanediol, this compound is a strong candidate for use in cosmetic formulations.[1][8][9][10]

-

Humectant and Moisturizer: Its hydroxyl groups suggest it can act as a humectant, attracting and retaining moisture in the skin.[1] Studies are needed to quantify its efficacy in improving skin hydration.[11][12]

-

Solvent and Penetration Enhancer: It could serve as a solvent for active ingredients and act as a penetration enhancer, improving the delivery of these actives into the skin.[1][3]

-

Sensory Properties and Preservative Booster: Research into its impact on the texture and feel of cosmetic products, as well as its potential to boost the efficacy of preservatives, is warranted.[1][10]

Caption: Workflow for Evaluating Cosmetic Applications.

Drug Development and Metabolism

The metabolic fate and biological activity of this compound are poorly understood, representing a significant research opportunity.

-

Metabolic Pathway Elucidation: While it has been detected in human blood, its metabolic pathway is not well-defined.[13] Research suggests that, similar to other short-chain diols, it may be oxidized to corresponding hydroxy acids and keto acids.[13] A study in dogs showed that the R and S enantiomers of this compound were taken up from plasma at identical rates.[13] Further investigation into its metabolism in human cell lines and animal models is crucial.

-

Pharmacokinetics and Toxicology: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological studies are necessary to establish a comprehensive safety profile for potential therapeutic or excipient use.

-

As a Pharmaceutical Excipient: Its properties as a solvent and potential penetration enhancer suggest it could be a valuable excipient in topical, oral, or parenteral drug formulations.

Caption: Proposed Metabolic Pathway of this compound.

Sustainable Synthesis

Developing green and efficient synthesis routes for this compound is another key research area.

-

Biomass-Derived Feedstocks: The conversion of biomass-derived molecules like furfural (B47365) into C5 diols is an active area of research.[2][14] Exploring catalytic pathways to selectively produce this compound from such renewable feedstocks would be a significant advancement.[15]

-

Chemo-Enzymatic Synthesis: The use of enzymes for the stereoselective synthesis of chiral 1,3-diols offers a route to enantiomerically pure this compound, which could have unique applications in chiral drug synthesis and specialized polymers.[16][17][18]

Caption: Potential Chemical and Bio-based Synthesis Routes.

Key Experimental Protocols

To facilitate research in these areas, the following are detailed methodologies for key experiments.

Protocol for Synthesis of this compound via Hydrogenation